Oxepin

描述

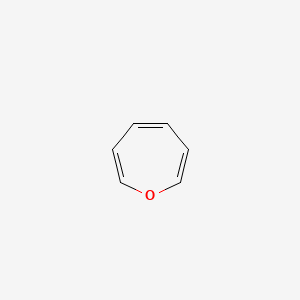

Structure

3D Structure

属性

CAS 编号 |

291-70-3 |

|---|---|

分子式 |

C6H6O |

分子量 |

94.11 g/mol |

IUPAC 名称 |

oxepine |

InChI |

InChI=1S/C6H6O/c1-2-4-6-7-5-3-1/h1-6H |

InChI 键 |

ATYBXHSAIOKLMG-UHFFFAOYSA-N |

SMILES |

C1=CC=COC=C1 |

规范 SMILES |

C1=CC=COC=C1 |

其他CAS编号 |

291-70-3 |

同义词 |

Oxepene Oxepenes Oxepin Oxepins |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Oxepin Ring System: Synthesis and Reactivity

For Researchers, Scientists, and Drug Development Professionals

The oxepin ring system, a seven-membered oxygen-containing heterocycle, represents a fascinating and challenging scaffold in organic chemistry and medicinal chemistry. Its unique structural and electronic properties, characterized by a boat-like conformation and a dynamic valence tautomeric relationship with its corresponding benzene (B151609) oxide, have intrigued chemists for decades. This technical guide provides a comprehensive overview of the synthesis and reactivity of the this compound core, with a focus on methodologies relevant to researchers and professionals in drug development.

Introduction to the this compound Ring System

Oxepine (C₆H₆O) is an unsaturated seven-membered heterocycle that exists in a temperature- and solvent-dependent equilibrium with its valence tautomer, benzene oxide.[1][2] This equilibrium is a defining feature of the this compound system and significantly influences its reactivity.[2] The parent this compound is a non-planar, non-aromatic molecule, exhibiting properties of a cyclic polyene.[3][4] The presence of the this compound motif in a variety of natural products with interesting biological activities has spurred the development of numerous synthetic strategies to access this unique heterocyclic core.[3][5]

Synthesis of the this compound Ring System

A diverse array of synthetic methodologies has been developed to construct the this compound and its derivatives. These methods can be broadly categorized into several key strategies, each with its own advantages and limitations.

Intramolecular Cyclization Reactions

2.1.1. Ullmann Condensation

The intramolecular Ullmann condensation is a powerful and widely employed method for the formation of the this compound ring, particularly for the synthesis of dibenzo[b,f]oxepines.[3][6] This copper-catalyzed reaction involves the formation of a diaryl ether linkage, followed by ring closure.

Table 1: Selected Examples of this compound Synthesis via Intramolecular Ullmann Condensation

| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-hydroxy-2',4'-dinitrostilbenes | Sodium azide (B81097), DMSO, 120 °C, 24 h | Substituted dibenzo[b,f]oxepines | - | [6] |

| Z-stilbene precursor | Copper(I)triflate, caesium carbonate | Salvianolic acid N precursor | 88 | [3][4] |

| Phenol and dihaloarene | CuI, Salox, Cs₂CO₃, MeCN, 80 °C | Diaryl ether intermediate | 69-85 | [6] |

| Dihydrostilbene precursor | CuBr·DMS | Dihydro[b,f]oxepine derivative | 89 | [7] |

Experimental Protocol: Synthesis of a Dibenzo[b,f]oxepine Precursor via Intramolecular Ullmann Coupling [8]

This protocol provides a general procedure for the intramolecular Ullmann coupling to form a dihydrooxepine intermediate.

-

Reagents:

-

Precursor molecule containing a vinyl halide and a hydroxyl group

-

Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

-

Copper(I) iodide (CuI) (0.1-0.2 eq)

-

1,10-phenanthroline (0.1-0.2 eq)

-

Anhydrous, degassed dimethylformamide (DMF) or pyridine

-

-

Procedure:

-

To a reaction vessel, add the precursor molecule, cesium carbonate, copper(I) iodide, and 1,10-phenanthroline.

-

Add anhydrous, degassed solvent to achieve a substrate concentration of 0.01-0.1 M.

-

Heat the reaction mixture to 110-140 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

-

Dilute the filtrate with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

2.1.2. Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a versatile tool for the synthesis of various cyclic structures, including dihydrooxepins.[3][9] This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, involves the formation of a new double bond with the concomitant release of a small volatile olefin.

Table 2: Selected Examples of Dihydrothis compound Synthesis via Ring-Closing Metathesis

| Starting Material | Catalyst | Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Diene precursor for Janthis compound | Grubbs' second-generation catalyst | - | Dihydrothis compound intermediate | 81 |[3] | | Racemic diene 150 | Grubbs' first-generation catalyst (4 additions of 5 mol%) | Benzene, reflux, 20 h | Oxygen-bridged cyclooctene (B146475) 151 | 83 |[3][4] | | Prochiral 4-(allyloxy)hepta-1,6-diynes | Grubbs' first-generation catalyst, ethene | Dichloromethane, 25 °C | 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans | Moderate to excellent |[10] | | Silyl (B83357) ether 17 | Grubbs' II catalyst | - | Cyclic silyl ether 6 | High |[9] |

Experimental Protocol: General Procedure for Ring-Closing Metathesis [11]

This protocol outlines a general procedure for performing RCM on a peptide-resin, which can be adapted for the synthesis of dihydrooxepins in solution.

-

Reagents:

-

Diene substrate

-

Grubbs' catalyst (e.g., 0.17 equivalents)

-

1,2-dichloroethane (B1671644) (to make a 10 mM solution)

-

-

Procedure:

-

Dissolve the Grubbs' catalyst in 1,2-dichloroethane to prepare a 10 mM solution.

-

Degas the catalyst solution.

-

Add the degassed catalyst solution to the diene substrate.

-

Stir the mixture at room temperature for 2 hours.

-

The reaction can be monitored by TLC or HPLC.

-

Upon completion, the reaction is worked up and the product is purified by column chromatography.

-

Cycloaddition Reactions

Diels-Alder Reaction

The Diels-Alder reaction provides a powerful method for the construction of the this compound ring system, often starting from furan (B31954) derivatives. The initial [4+2] cycloaddition between a furan and a dienophile forms a 7-oxanorbornadiene (B1225131) intermediate, which can then be converted to the oxepine through subsequent photochemical or thermal rearrangement.[12][13]

Experimental Protocol: General Diels-Alder Reaction [14][15]

This is a generalized protocol for a Diels-Alder reaction, which can be adapted for the synthesis of this compound precursors.

-

Reagents:

-

Diene (e.g., freshly cracked cyclopentadiene)

-

Dienophile (e.g., maleic anhydride)

-

Solvent (e.g., ethyl acetate/hexane or xylene)

-

-

Procedure:

-

Dissolve the dienophile in the chosen solvent in an Erlenmeyer flask, warming if necessary.

-

Cool the solution in an ice bath.

-

Add the diene to the solution and swirl to mix.

-

Allow the product to crystallize. Gentle heating to redissolve and slow cooling can promote recrystallization.

-

Collect the product by suction filtration.

-

Reactivity of the this compound Ring System

The reactivity of oxepins is largely dictated by the dynamic equilibrium with their benzene oxide tautomers and their cyclic polyene character.

Valence Tautomerism: this compound-Benzene Oxide Equilibrium

The equilibrium between this compound and benzene oxide is a cornerstone of its chemistry.[1][2] The position of this equilibrium is influenced by factors such as temperature, solvent polarity, and the nature of substituents on the ring.[2] At cryogenic temperatures in a nonpolar environment, this compound is slightly more stable than benzene oxide.[1][16][17] However, solvent interactions can reverse this stability.[1][16][17]

Table 3: Thermodynamic Data for the Benzene Oxide-Oxepin Equilibrium

| Parameter | Value | Conditions | Reference |

| ΔG²⁹⁸ | -1.51 kcal/mol | Argon matrix, 3 K (resembles room temp. equilibrium) | [1] |

| ΔG²⁹⁸ (calculated) | -1.20 kcal/mol | CCSD(T)/def2-TZVP | [1] |

| ΔH | -1.7 kcal/mol | CF₃Br/pentane | [2] |

| ΔG (approx.) | -1.3 kcal/mol | Room temperature | [2] |

| Rate constant (1 → 2) | ~5.3 x 10⁻⁵ s⁻¹ | Solid argon, 3 K | [1] |

Cycloaddition Reactions

As cyclic polyenes, oxepins can participate in cycloaddition reactions, acting as either a 2π, 4π, or 6π component depending on the reaction partner.[12] With electron-poor dienophiles, the benzene oxide tautomer is often the reactive species, undergoing a [4+2] cycloaddition.[12]

Reactions with Electrophiles and Nucleophiles

The this compound-benzene oxide system can react with both electrophiles and nucleophiles. Protonation typically occurs at the oxygen atom, leading to ring opening and the formation of phenols.[18] The benzene oxide tautomer can react with nucleophiles in a manner analogous to simple epoxides, although it is generally unreactive towards nitrogen nucleophiles like ammonia (B1221849) and amines but does react with the azide ion.[18]

Oxepins in Medicinal Chemistry and Drug Development

The this compound scaffold is present in a number of natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antidepressant properties.[19] A notable example is dthis compound (B10761459), a tricyclic antidepressant that contains a dibenzo[b,f]oxepine core.[20]

Dthis compound Metabolism Pathway

The metabolic pathway of dthis compound involves several cytochrome P450 enzymes, primarily CYP2C19 and CYP2D6.[20] The major metabolic route is demethylation to the active metabolite desmethyldthis compound (nordthis compound).[20]

Logical Workflow for this compound-Containing Drug Discovery

The synthesis of novel this compound derivatives for drug discovery often follows a structured workflow, starting from initial hit identification to lead optimization.

Spectroscopic Characterization of Oxepins

The characterization of this compound derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR: The protons on the this compound ring typically appear in the olefinic region of the ¹H NMR spectrum. For the parent this compound at low temperatures, distinct peaks for the this compound and benzene oxide tautomers can be observed, with this compound protons appearing around 5.1 and 6.3 ppm and benzene oxide protons at 4.0 and 6.3 ppm.[3][4]

¹³C NMR: The carbon atoms of the this compound ring also give characteristic signals in the ¹³C NMR spectrum, which can be used to confirm the structure of the heterocyclic core.

IR Spectroscopy: The IR spectrum of an this compound derivative will show characteristic C-H and C=C stretching frequencies for the olefinic portions of the molecule, as well as a C-O-C stretching band.

Table 4: General Spectroscopic Data Ranges for this compound Derivatives

| Technique | Functional Group | Typical Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Reference |

| IR | C=O (in oxazepinones) | 1653-1677 | [21] |

| IR | C-O-C | Varies with substitution | [22][23] |

| ¹H NMR | Olefinic H (this compound) | 5.1 - 6.3 | [3][4] |

| ¹H NMR | Epoxide H (Benzene Oxide) | 4.0, 6.3 | [3][4] |

| ¹³C NMR | Olefinic C | Varies with substitution | [24][25] |

Conclusion

The this compound ring system continues to be an area of active research, driven by the quest for novel synthetic methodologies and the desire to harness the biological potential of this compound-containing molecules. The synthetic strategies and reactivity patterns outlined in this guide provide a solid foundation for researchers and professionals engaged in the synthesis and application of this unique heterocyclic scaffold. A thorough understanding of the interplay between the this compound and benzene oxide tautomers is crucial for predicting and controlling the outcomes of chemical transformations involving this fascinating ring system. As new catalytic systems and synthetic methods are developed, the accessibility and utility of this compound derivatives in drug discovery and other fields are poised to expand even further.

References

- 1. The Mystery of the Benzene‐Oxide/Oxepin Equilibrium—Heavy‐Atom Tunneling Reversed by Solvent Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Total Synthesis of this compound and Dihydrothis compound Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Total Synthesis of this compound and Dihydrothis compound Containing Natural Products [pubmed.ncbi.nlm.nih.gov]

- 6. A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A Relay Ring-Closing Metathesis Synthesis of Dihydrooxasilines, Precursors of (Z)-Iodo Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans [beilstein-journals.org]

- 11. peptide.com [peptide.com]

- 12. cactus.utahtech.edu [cactus.utahtech.edu]

- 13. Lab report #4: Diels-Alder Reaction - Google Docs [docs.google.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. scholars.unh.edu [scholars.unh.edu]

- 19. researchgate.net [researchgate.net]

- 20. ClinPGx [clinpgx.org]

- 21. researchgate.net [researchgate.net]

- 22. Spec ir nmr_spectra_tables | PDF [slideshare.net]

- 23. scribd.com [scribd.com]

- 24. chem.ucalgary.ca [chem.ucalgary.ca]

- 25. NMR Tables [chemdata.r.umn.edu]

Safety Operating Guide

Prudent Disposal of Oxepin in a Laboratory Setting

A comprehensive guide for the safe management and disposal of oxepin, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount. This document provides a detailed operational plan for the safe disposal of this compound (C₆H₆O, CAS No. 291-70-3), a heterocyclic organic compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the substance as a hazardous waste with unknown toxicity, is mandated.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-retardant lab coat.

-

Ventilation: All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.

-

Spill Kit: Ensure an appropriate spill kit for organic solvents is readily available.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous chemical waste stream. The following procedure outlines the necessary steps for its collection and disposal.

-

Waste Characterization and Segregation:

-

Treat all this compound waste as hazardous.

-

Segregate this compound waste from all other waste streams, particularly from aqueous and non-halogenated waste, to prevent unforeseen chemical reactions.

-

-

Containerization:

-

Use a dedicated, leak-proof, and chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable for organic waste.

-

Ensure the container is in good condition with a secure, tight-fitting lid.

-

-

Labeling:

-

Clearly label the waste container with "Hazardous Waste."

-

The label must include the full chemical name, "this compound," and its CAS number, "291-70-3." Avoid using abbreviations or chemical formulas.

-

Indicate the potential hazards (e.g., "Flammable," "Toxic - Handle with Caution").

-

-

Waste Accumulation:

-

Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area, away from sources of ignition and incompatible materials.

-

Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

-

-

Disposal of Contaminated Materials:

-

Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be considered hazardous waste.

-

These contaminated materials should be placed in the same dedicated this compound waste container.

-

-

Final Disposal:

-

Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company.

-

Provide the disposal company with all available information regarding the waste stream.

-

Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

-

Quantitative Data Summary

As no specific quantitative data for the disposal of this compound is available, the following table provides general guidelines for the handling of hazardous organic chemical waste.

| Parameter | Guideline | Rationale |

| Container Fill Level | Max. 80% of total volume | To accommodate for vapor expansion and prevent spills. |

| Storage Temperature | Cool, dry, and well-ventilated area; typically 15-25°C (59-77°F) | To minimize volatilization and potential degradation. |

| Segregation | Separate from acids, bases, oxidizers, and aqueous waste. | To prevent dangerous chemical reactions. |

| Labeling Requirement | Full chemical name, CAS number, "Hazardous Waste," and hazard pictograms. | To ensure clear identification and safe handling by all personnel and waste haulers. |

Experimental Protocols

As this document provides procedural guidance for disposal and does not cite specific experimental results, there are no experimental protocols to detail. The provided disposal plan is based on established best practices for the management of hazardous chemical waste in a laboratory setting.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Caption: Logical workflow for the safe disposal of this compound.

Essential Safety and Handling Guide: Personal Protective Equipment for Oxepin

This guide provides crucial safety and logistical information for laboratory professionals handling Oxepin. Adherence to these protocols is vital for ensuring personal safety and minimizing environmental contamination. The following procedures are based on established best practices for handling heterocyclic compounds with potential hazards.

Hazard Assessment and Engineering Controls

All handling of this compound must be conducted within a certified chemical fume hood to mitigate the risk of inhalation exposure.[1][2] An emergency shower and eyewash station should be readily accessible.[2]

Personal Protective Equipment (PPE) Selection and Use

A multi-layered approach to PPE is mandatory to protect against skin contact, inhalation, and splashes.[1] The following table summarizes the required PPE for handling this compound.

| PPE Category | Specification |

| Eye and Face Protection | Chemical splash goggles are required at all times.[1] A face shield must be worn over goggles when there is a risk of splashing.[1] |

| Hand Protection | Double-gloving with chemically resistant gloves is required. An outer glove of butyl rubber or Viton is recommended over a standard inner nitrile glove.[1][3] Gloves should be chemotherapy-rated (ASTM D6978).[4][5] Contaminated gloves must be replaced immediately.[2][6] |

| Body Protection | A flame-resistant lab coat is mandatory.[1] For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1] For larger quantities, a disposable coverall of low permeability is recommended.[2] |

| Respiratory Protection | All work must be conducted in a certified chemical fume hood.[1] If there is a risk of exposure exceeding occupational limits, a full-face respirator with an appropriate organic vapor cartridge should be used.[1][7] |

Operational Plan: Step-by-Step Handling Protocol

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Assemble all necessary equipment and reagents inside the fume hood.

-

Designate a specific area within the fume hood for handling this compound to contain potential contamination.

Donning PPE:

-

Wash hands thoroughly with soap and water.[6]

-

Don the inner pair of nitrile gloves.

-

Don the flame-resistant lab coat, ensuring it is fully buttoned.[2]

-

If required, don a chemical-resistant apron.

-

Don the outer pair of chemically resistant gloves, ensuring the cuffs of the lab coat are tucked into the gloves.[6]

-

Don chemical splash goggles.

-

If necessary, don a face shield over the goggles.

-

If required, perform a fit check for the respirator.

Handling:

-

Conduct all manipulations of this compound within the designated area of the fume hood.

-

Use calibrated pipettes or syringes for liquid transfers to minimize aerosol generation.[1]

-

Keep containers of this compound closed when not in use.

Post-Handling:

-

Securely cap the primary container of this compound.

-

Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.

-

Properly doff PPE as described in the disposal plan.

Disposal Plan for Contaminated Materials

Proper disposal of contaminated PPE is critical to prevent secondary exposure.[8][9]

Doffing and Disposal Procedure:

-

Outer Gloves: While still in the work area, remove the outer gloves without touching the inside and dispose of them in a designated hazardous waste container.[6][10]

-

Face Shield and Goggles: Remove the face shield (if used) and goggles from the back and place them in a designated area for decontamination.[10]

-

Gown/Apron: Remove the apron and/or lab coat by turning it inside out to contain any contamination and place it in a designated container for hazardous waste or specialized laundering.[10][11]

-

Inner Gloves: Remove the inner gloves and dispose of them in the hazardous waste container.[10]

-

Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]

All disposable items contaminated with this compound, such as pipette tips and gloves, must be placed in a sealed, clearly labeled hazardous waste container within the fume hood.[1][8] Non-disposable glassware must be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste.[1] Follow your institution's specific guidelines for hazardous waste disposal.[8]

Caption: Logical workflow for safe handling of this compound, from preparation to disposal.

References

- 1. benchchem.com [benchchem.com]

- 2. in.gov [in.gov]

- 3. safety.fsu.edu [safety.fsu.edu]

- 4. publications.ashp.org [publications.ashp.org]

- 5. treefruitresearch.org [treefruitresearch.org]

- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]

- 7. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]

- 8. hazmatschool.com [hazmatschool.com]

- 9. sbnsoftware.com [sbnsoftware.com]

- 10. youtube.com [youtube.com]

- 11. PPE and Decontamination | Substance Use | CDC [cdc.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。